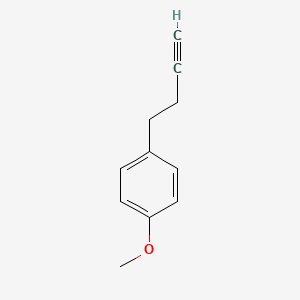

1-(But-3-yn-1-yl)-4-methoxybenzene

Description

BenchChem offers high-quality 1-(But-3-yn-1-yl)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-3-yn-1-yl)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h1,6-9H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXMNYGXUXQBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73780-78-6 | |

| Record name | 1-(but-3-yn-1-yl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene

This technical guide provides a comprehensive overview of a potential synthetic pathway for 1-(But-3-yn-1-yl)-4-methoxybenzene, a valuable research chemical and potential intermediate in drug development. The proposed synthesis is based on established organometallic cross-coupling reactions, offering a reliable and efficient route to the target molecule. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

1-(But-3-yn-1-yl)-4-methoxybenzene is an organic compound featuring a 4-methoxyphenyl group attached to a butynyl chain. The presence of a terminal alkyne and an electron-rich aromatic ring makes it a versatile building block for further chemical transformations. This guide details a plausible and robust synthetic approach, focusing on a well-established cross-coupling methodology.

Proposed Synthetic Pathway: Kumada Cross-Coupling Reaction

A highly effective method for the synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene is the Kumada cross-coupling reaction. This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In this proposed pathway, the Grignard reagent derived from 4-bromoanisole is coupled with a suitable 4-halobutyne.

The overall reaction is as follows:

Caption: Proposed workflow for the synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene via a Kumada cross-coupling reaction.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | ≥99% | Sigma-Aldrich |

| Magnesium turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |

| 4-Bromobut-1-yne | C₄H₅Br | 132.99 | ≥97% | Sigma-Aldrich |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | C₂₇H₂₆Cl₂NiP₂ | 541.04 | ≥98% | Strem Chemicals |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |

Step-by-Step Procedure

Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 4-bromoanisole (1.0 equiv.) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the flask. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

-

Add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark grey to brown solution to room temperature.

Step 2: Kumada Cross-Coupling Reaction

-

In a separate flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.01-0.05 equiv.) in anhydrous THF.

-

Cool the catalyst solution to 0 °C in an ice bath.

-

Add 4-bromobut-1-yne (1.1 equiv.) to the catalyst solution.

-

Slowly add the prepared 4-methoxyphenylmagnesium bromide solution from Step 1 to the reaction mixture via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(But-3-yn-1-yl)-4-methoxybenzene.

Characterization Data (Expected)

The following table summarizes the expected analytical data for the synthesized 1-(But-3-yn-1-yl)-4-methoxybenzene.

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.80 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.45 (td, J = 7.6, 2.6 Hz, 2H, CH₂-C≡), 1.98 (t, J = 2.6 Hz, 1H, ≡C-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 132.5, 129.5, 114.0, 84.0, 69.0, 55.3, 34.5, 19.5 |

| IR (neat, cm⁻¹) | 3290 (≡C-H), 2930 (C-H), 2120 (C≡C), 1610, 1510 (C=C, aromatic), 1245 (C-O) |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺), 121, 91, 77 |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the proposed synthesis.

Technical Guide: Physicochemical Properties of 1-(But-3-yn-1-yl)-4-methoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise summary of the core physicochemical properties of the chemical compound 1-(But-3-yn-1-yl)-4-methoxybenzene. The primary focus is the determination and presentation of its molecular formula and corresponding molecular weight, critical parameters for a wide range of applications in chemical research and pharmaceutical development, including stoichiometry, analytical characterization, and computational modeling. All quantitative data are presented in a structured tabular format for clarity and ease of use.

Compound Identification and Molecular Structure

1-(But-3-yn-1-yl)-4-methoxybenzene is an organic compound characterized by a methoxybenzene core structure substituted with a butynyl group. The systematic name defines the precise arrangement of its constituent atoms:

-

4-methoxybenzene: A benzene ring where a methoxy group (-OCH₃) is attached. This moiety is also commonly known as anisole.

-

1-(But-3-yn-1-yl): A four-carbon chain attached to the first position of the benzene ring. The "-3-yn-" suffix indicates a carbon-carbon triple bond starting at the third carbon of this chain.

The logical assembly of these components is crucial for determining the exact number of each type of atom, which is a prerequisite for calculating the molecular weight.

Caption: Logical workflow for determining the molecular formula.

Physicochemical Data

The fundamental physicochemical properties of 1-(But-3-yn-1-yl)-4-methoxybenzene have been determined based on its chemical formula. These values are essential for experimental design and data interpretation in a laboratory setting.

Molecular Formula and Weight

The molecular formula and weight are summarized in the table below. The molecular formula is derived by summing the atoms from each constituent part of the molecule. The molecular weight is calculated using the standard atomic weights of the elements.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Monoisotopic Mass | 160.08882 Da | [1] |

| Molecular Weight (Average) | ~160.21 g/mol | [2] |

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while molecular weight (average) uses the weighted average of all naturally occurring isotopes.

Experimental Protocols

While this document focuses on the calculated properties, any experimental verification of molecular weight would typically involve one of the following standard analytical techniques.

Mass Spectrometry Protocol for Molecular Weight Verification

Objective: To experimentally determine the mass-to-charge ratio (m/z) of the compound, thereby confirming its molecular weight.

Methodology:

-

Sample Preparation: Dissolve a small quantity (~1 mg) of 1-(But-3-yn-1-yl)-4-methoxybenzene in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the parent ion.

-

Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value would be approximately 161.09610.[1] The monoisotopic mass of the neutral molecule can be derived by subtracting the mass of a proton.

Caption: Standard experimental workflow for mass spectrometry.

Conclusion

The molecular weight of 1-(But-3-yn-1-yl)-4-methoxybenzene is a foundational piece of data for researchers. With a molecular formula of C₁₁H₁₂O, its average molecular weight is approximately 160.21 g/mol , and its monoisotopic mass is 160.08882 Da.[1][2] This information is paramount for ensuring accuracy and reproducibility in quantitative scientific research and development.

References

Mass Spectrometry Analysis of 1-(But-3-yn-1-yl)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-(But-3-yn-1-yl)-4-methoxybenzene, a compound of interest in various research and development sectors. This document outlines the predicted fragmentation patterns, presents key quantitative data in a structured format, and offers detailed experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of 1-(But-3-yn-1-yl)-4-methoxybenzene (C₁₁H₁₂O), with a monoisotopic mass of 160.08882 Da, is characterized by several key fragments.[1] While a definitive experimental spectrum is not publicly available, a predicted fragmentation pattern can be elucidated based on the known behavior of terminal alkynes and methoxybenzene derivatives in mass spectrometry.

The molecular ion peak [M]⁺• is expected at m/z 160. The fragmentation is anticipated to be driven by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring and resonance.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |

| [M]⁺• | [C₁₁H₁₂O]⁺• | 160 | Moderate | Molecular Ion |

| [M-H]⁺ | [C₁₁H₁₁O]⁺ | 159 | Moderate to High | Loss of terminal alkyne hydrogen |

| [C₈H₉O]⁺ | 4-methoxybenzyl cation | 121 | High | Benzylic cleavage |

| [C₇H₇O]⁺ | Methoxyphenyl cation | 107 | Moderate | Cleavage of the propyl chain |

| [C₇H₇]⁺ | Tropylium ion | 91 | Moderate | Rearrangement and loss of CO from [C₈H₉O]⁺ |

| [C₆H₅]⁺ | Phenyl cation | 77 | Moderate | Loss of CH₂O from methoxyphenyl cation |

| [C₃H₃]⁺ | Propargyl cation | 39 | Moderate | Cleavage of the bond beta to the triple bond |

Proposed Fragmentation Pathways

The fragmentation of 1-(But-3-yn-1-yl)-4-methoxybenzene under electron ionization (EI) is expected to follow several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺•. The primary fragmentation routes are visualized in the following diagram.

Caption: Proposed fragmentation pathways for 1-(But-3-yn-1-yl)-4-methoxybenzene.

Experimental Protocols

The following is a detailed methodology for the mass spectrometry analysis of 1-(But-3-yn-1-yl)-4-methoxybenzene, suitable for gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

-

Dissolution: Prepare a stock solution of 1-(But-3-yn-1-yl)-4-methoxybenzene at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: Filter the diluted sample through a 0.2 µm syringe filter to remove any particulate matter.

-

Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a screw top and a PTFE septum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL of the prepared sample in splitless or split (e.g., 20:1) mode.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-400.

-

Data Acquisition: Full scan mode.

The following diagram illustrates the general experimental workflow.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of 1-(But-3-yn-1-yl)-4-methoxybenzene. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field. While the provided data is based on established principles of mass spectrometry, experimental verification is recommended for definitive structural elucidation and quantitative analysis.

References

An In-depth Technical Guide to the Safe Handling of 1-(But-3-yn-1-yl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-(But-3-yn-1-yl)-4-methoxybenzene, a chemical compound utilized in various research and development applications. The information compiled within this guide is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Properties

1-(But-3-yn-1-yl)-4-methoxybenzene is a substituted aromatic alkyne. A summary of its key identifiers and physicochemical properties is provided below.

| Identifier | Value |

| IUPAC Name | 1-(But-3-yn-1-yl)-4-methoxybenzene |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 73780-78-6 |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | 223 °C (lit.)[1] |

| Melting Point | 9 - 10 °C (lit.)[1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(But-3-yn-1-yl)-4-methoxybenzene is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [1]

Toxicological Information

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a respirator if aerosols are generated or if working in a poorly ventilated space. |

General Handling Precautions

-

Avoid contact with skin and eyes.

-

Do not ingest or inhale.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid procedures should be followed.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1] |

| Skin Contact | In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor. |

Accidental Release Measures

In the case of a spill or accidental release, follow these procedures to mitigate the hazard.

Small Spills

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

Large Spills

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill with a dike of absorbent material.

-

Follow the procedure for small spills for cleanup.

-

If necessary, contact emergency services.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel along the ground to an ignition source.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[1]

Experimental Protocols and Workflows

As no specific, detailed experimental protocols for the use of 1-(But-3-yn-1-yl)-4-methoxybenzene are publicly available, a general workflow for handling this chemical in a research setting is provided below. This should be adapted to the specific requirements of your experiment.

References

Methodological & Application

Application Notes and Protocols for 1-(But-3-yn-1-yl)-4-methoxybenzene in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis, medicinal chemistry, and materials science.[2][4] 1-(But-3-yn-1-yl)-4-methoxybenzene is a terminal alkyne that can be employed as a versatile building block in Sonogashira coupling reactions to introduce the 4-methoxyphenylbutyl group into various molecular scaffolds. This moiety is of interest in drug discovery and materials science due to its structural features.

These application notes provide a comprehensive overview of the use of 1-(But-3-yn-1-yl)-4-methoxybenzene in Sonogashira coupling reactions, including generalized protocols, expected outcomes based on similar substrates, and the reaction mechanism.

Reaction Principle

The Sonogashira coupling of 1-(But-3-yn-1-yl)-4-methoxybenzene with an aryl or vinyl halide (Ar-X) proceeds via a dual catalytic cycle involving palladium and copper. The fundamental transformation is depicted below:

Figure 1: General Reaction Scheme

Caption: General Sonogashira coupling of 1-(But-3-yn-1-yl)-4-methoxybenzene.

Quantitative Data Summary

While specific quantitative data for the Sonogashira coupling of 1-(But-3-yn-1-yl)-4-methoxybenzene is not extensively available in the cited literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar terminal alkynes with various aryl halides. This data can be used to estimate the expected outcomes for reactions involving 1-(But-3-yn-1-yl)-4-methoxybenzene.

Table 1: Representative Conditions and Yields for Sonogashira Coupling of Terminal Alkynes with Aryl Halides

| Entry | Alkyne | Aryl Halide | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | TEA | N₂/H₂ atm | RT | 2 | 98 |

| 2 | Phenylacetylene | 4-Iodoanisole | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | 95 |

| 3 | 1-Octyne | 1-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Piperidine | SDS/H₂O | 40 | 4 | 85 |

| 4 | Phenylacetylene | 4-Bromobenzonitrile | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 85 |

| 5 | Phenylacetylene | 4-Iodoanisole | CuI (10) | - | KF/Al₂O₃ | Toluene | 110 | 24 | 78 |

| 6 | Various | Aryl Iodides | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 3-24 | up to 97 |

Note: TEA = Triethylamine, SDS = Sodium dodecyl sulfate, NS-MCM-41-Pd = Nanosized MCM-41 anchored Palladium, TMP = 2,2,6,6-Tetramethylpiperidine. This table is a compilation of data for analogous reactions and should be used as a guideline.[5][6][7][8][9]

Experimental Protocols

The following are generalized experimental protocols for performing a Sonogashira coupling reaction with 1-(But-3-yn-1-yl)-4-methoxybenzene. These protocols are based on standard procedures reported in the literature for similar substrates.[1][5][6]

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a conventional method utilizing a palladium-phosphine complex and a copper(I) co-catalyst.

Materials:

-

1-(But-3-yn-1-yl)-4-methoxybenzene

-

Aryl halide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), distilled and degassed

-

Anhydrous solvent (e.g., THF or DMF), degassed

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate the flask and backfill with inert gas three times.

-

Add the anhydrous, degassed solvent (10 mL) and triethylamine (2.0 mmol, 2 equiv) via syringe.

-

Add 1-(But-3-yn-1-yl)-4-methoxybenzene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

-

Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules or to prevent the formation of alkyne homocoupling byproducts.[4][5]

Materials:

-

1-(But-3-yn-1-yl)-4-methoxybenzene

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)

-

Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate)

-

Anhydrous, degassed solvent (e.g., DMSO or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (0.5 mmol), the palladium precatalyst (0.0125 mmol, 2.5 mol%), and the base (1.0 mmol, 2 equiv) to a dry reaction vial containing a magnetic stir bar.

-

Add the anhydrous, degassed solvent (2.5 mL).

-

Add 1-(But-3-yn-1-yl)-4-methoxybenzene (0.6 mmol, 1.2 equiv) to the mixture.

-

Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The copper-free variant follows a modified palladium cycle.

Sonogashira Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction.

Figure 2: Sonogashira Catalytic Cycle

Caption: Mechanism of the copper-cocatalyzed Sonogashira coupling.

Workflow Diagram

The following diagram outlines the general experimental workflow for a Sonogashira coupling reaction followed by product purification.

Figure 3: Experimental Workflow

Caption: General workflow for Sonogashira coupling and product isolation.

References

- 1. rsc.org [rsc.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-(But-3-yn-1-yl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The resulting triazole ring is a stable and desirable linker, often serving as a bioisostere for the amide bond.[2]

This document provides detailed application notes and protocols for the use of 1-(But-3-yn-1-yl)-4-methoxybenzene , an aromatic terminal alkyne, in CuAAC reactions. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the alkyne, making it a valuable building block for the synthesis of a diverse range of molecular architectures.

Core Concepts and Signaling Pathways

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols are provided as a general guideline for the CuAAC reaction of 1-(But-3-yn-1-yl)-4-methoxybenzene with an organic azide. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard CuAAC Reaction in a Biphasic Solvent System

This protocol is suitable for a wide range of organic azides.

Materials:

-

1-(But-3-yn-1-yl)-4-methoxybenzene

-

Organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

Procedure:

-

To a reaction vessel, add 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq.).

-

Add the organic azide (1.0 - 1.2 eq.).

-

Add a 1:1 mixture of tert-butanol and deionized water to dissolve the reactants.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 - 0.3 eq.).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 eq.).

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC Reaction with a Pre-formed Copper(I) Catalyst

This protocol is useful when the in-situ generation of Cu(I) is not desired.

Materials:

-

1-(But-3-yn-1-yl)-4-methoxybenzene

-

Organic azide

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of water and a miscible organic solvent)

-

Optional: A ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize the Cu(I) catalyst.

-

Reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add CuI (0.01 - 0.05 eq.) and, if used, TBTA (0.01 - 0.05 eq.).

-

Add the solvent and stir for a few minutes.

-

Add 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq.) and the organic azide (1.0 - 1.2 eq.).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purify the product as described in Protocol 1.

Caption: A typical experimental workflow for a CuAAC reaction.

Quantitative Data Presentation

The following table summarizes representative yields and reaction times for the CuAAC of aryl alkynes with benzyl azide under various conditions, which can be considered indicative for reactions involving 1-(But-3-yn-1-yl)-4-methoxybenzene.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | 1 mol% CuSO₄·5H₂O, 5 mol% Na Ascorbate, 1.1 mol% MonoPhos | DMSO/H₂O (1:3) | 2 | 98 | [1] |

| Phenylacetylene | Benzyl azide | 5 mol% [CuBr(PPh₃)₃] | H₂O/t-BuOH | 2 | 95 | [1] |

| Phenylacetylene | Benzyl azide | 0.5 mol% [Cu(PPh₃)₂]NO₃ | Toluene | 0.67 | 96 | [1] |

| 4-Methoxyphenylacetylene | Benzyl azide | 0.005 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | 24 | >90 (conversion) | [4] |

| Phenylacetylene | Benzyl azide | 0.05 mol% [Cu(C18₆tren)]Br | Toluene | 24 | 86 | [1] |

Troubleshooting and Optimization

-

Low Yields:

-

Ensure the use of freshly prepared sodium ascorbate solution.

-

Degas the solvents to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Consider adding a Cu(I)-stabilizing ligand like TBTA.

-

Increase the catalyst loading or reaction temperature if necessary.

-

-

Side Reactions:

-

The formation of alkyne homocoupling (Glaser coupling) products can occur. Using a slight excess of the reducing agent and maintaining an oxygen-free environment can minimize this.

-

-

Incomplete Reactions:

-

Ensure adequate stirring, especially in biphasic solvent systems.

-

Check the purity of the starting materials.

-

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction of 1-(But-3-yn-1-yl)-4-methoxybenzene is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The provided protocols and data serve as a valuable resource for researchers in drug discovery and related fields, enabling the streamlined synthesis of complex molecular entities. The versatility and reliability of the CuAAC reaction ensure its continued prominence in modern chemical synthesis.

References

- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(But-3-yn-1-yl)-4-methoxybenzene as a Versatile Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)-4-methoxybenzene is a versatile bifunctional molecule poised for a significant role in the synthesis of diverse heterocyclic compounds. Its structure, featuring a terminal alkyne and a methoxy-activated phenyl ring, offers multiple reactive sites for strategic chemical modifications and subsequent cyclization reactions. The terminal alkyne provides a handle for a variety of powerful transformations, including metal-catalyzed couplings and cycloadditions, while the electron-rich aromatic ring can participate in electrophilic substitution and intramolecular cyclization reactions. These attributes make it a valuable precursor for generating molecular complexity, a crucial aspect of modern drug discovery and development. While direct, one-pot cyclizations of 1-(But-3-yn-1-yl)-4-methoxybenzene into heterocycles are not extensively documented in publicly available literature, its potential as a key intermediate in multi-step synthetic sequences is significant. This document outlines plausible and synthetically valuable pathways for the utilization of this building block in the construction of medicinally relevant heterocyclic scaffolds.

General Workflow for Heterocycle Synthesis

The following diagram illustrates a general multi-step approach for the synthesis of heterocyclic compounds starting from 1-(But-3-yn-1-yl)-4-methoxybenzene. This workflow highlights the initial functionalization of the alkyne or aromatic ring, followed by a key cyclization step to construct the heterocyclic core.

Caption: General multi-step workflow for heterocycle synthesis.

Proposed Synthetic Applications and Protocols

Based on established organic synthesis principles, several classes of heterocyclic compounds can be targeted starting from 1-(But-3-yn-1-yl)-4-methoxybenzene. The following sections detail proposed synthetic routes.

Synthesis of Substituted Pyrroles

A plausible route to substituted pyrroles involves the initial transformation of the butynyl group into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr pyrrole synthesis.

Reaction Scheme:

Caption: Proposed synthesis of substituted pyrroles.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-(4-Methoxyphenyl)butane-1,4-dione

-

To a solution of 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq) in a mixture of sulfuric acid and water, add a catalytic amount of mercury(II) sulfate.

-

Heat the reaction mixture under reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting ketone can be further oxidized to the 1,4-dicarbonyl compound using a suitable oxidizing agent like potassium permanganate under controlled conditions.

-

Purify the crude product by column chromatography.

Step 2: Paal-Knorr Pyrrole Synthesis

-

To a solution of 4-(4-Methoxyphenyl)butane-1,4-dione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired primary amine (1.1 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the desired substituted pyrrole.

Quantitative Data (Expected):

| Step | Product | Expected Yield | Analytical Data (Expected) |

| 1 | 4-(4-Methoxyphenyl)butane-1,4-dione | 60-70% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

| 2 | 1-Substituted-2-(4-methoxyphenyl)methyl-5-methylpyrrole | 70-85% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline (Multi-step approach)

A potential pathway to synthesize 2-(4-methoxyphenyl)-1-pyrroline involves the conversion of 1-(But-3-yn-1-yl)-4-methoxybenzene to p-methoxyazidobutyrophenone, which can then undergo an intramolecular reductive cyclization. This approach is inspired by documented light-mediated syntheses of similar pyrrolines.[1]

Reaction Scheme:

Caption: Proposed multi-step synthesis of 2-(4-Methoxyphenyl)-1-pyrroline.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid

-

Dissolve 1-(But-3-yn-1-yl)-4-methoxybenzene in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add an oxidizing agent (e.g., hydrogen peroxide) and allow the reaction to warm to room temperature.

-

Work up the reaction to isolate the carboxylic acid.

Step 2: Synthesis of 4-Azido-1-(4-methoxyphenyl)butan-1-one

-

Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.

-

React the acid chloride with sodium azide in a suitable solvent (e.g., acetone) to yield the acyl azide.

-

Carefully perform a Curtius rearrangement (thermal or photochemical) to form the isocyanate, which can be hydrolyzed and further functionalized to the desired azido ketone.

Step 3: Intramolecular Reductive Cyclization

-

Dissolve 4-Azido-1-(4-methoxyphenyl)butan-1-one in a suitable solvent (e.g., methanol).

-

Add tris(trimethylsilyl)silane (TTMSS) as a hydrogen atom source.

-

Irradiate the solution with a suitable light source (e.g., 340 nm LED) and monitor the reaction by TLC.[1]

-

Upon completion, remove the solvent and purify the product by column chromatography.

Quantitative Data (Expected):

| Step | Product | Expected Yield | Analytical Data (Expected) |

| 1 | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 50-60% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

| 2 | 4-Azido-1-(4-methoxyphenyl)butan-1-one | 40-50% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

| 3 | 2-(4-Methoxyphenyl)-1-pyrroline | 70-80% | ¹H NMR, ¹³C NMR, IR, Mass Spec |

Signaling Pathways and Drug Development Implications

The heterocyclic scaffolds that can be potentially synthesized from 1-(But-3-yn-1-yl)-4-methoxybenzene, such as pyrroles and pyrrolines, are prevalent in numerous biologically active compounds and approved drugs. These heterocycles can interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

For instance, substituted pyrroles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity is highly dependent on the substitution pattern around the pyrrole core.

The following diagram illustrates a hypothetical scenario where a synthesized heterocyclic compound inhibits a signaling pathway relevant to disease.

Caption: Hypothetical inhibition of a signaling pathway.

The ability to generate libraries of diverse heterocyclic compounds from 1-(But-3-yn-1-yl)-4-methoxybenzene provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs. By systematically modifying the substituents on the heterocyclic core, researchers can optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

1-(But-3-yn-1-yl)-4-methoxybenzene represents a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules. While direct cyclization pathways require further investigation, its utility in multi-step synthetic sequences to access valuable heterocyclic scaffolds is evident from fundamental principles of organic chemistry. The proposed synthetic routes to pyrroles and pyrrolines serve as a starting point for researchers to explore the full potential of this versatile starting material in the quest for novel therapeutic agents. Further research into the reactivity of this compound is warranted and could unveil more direct and efficient methods for the construction of a wide array of heterocyclic systems.

References

Application Notes & Protocols: Functionalization of the Terminal Alkyne in 1-(But-3-yn-1-yl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the terminal alkyne in "1-(But-3-yn-1-yl)-4-methoxybenzene." This substrate is a valuable building block in medicinal chemistry, offering a reactive handle for the introduction of diverse molecular scaffolds. The functionalized products have potential applications in drug discovery and materials science.[1][2] The following sections detail key reactions, including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Glaser coupling, and alkyne hydration, providing optimized protocols and expected outcomes.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5] It is exceptionally useful for synthesizing internal alkynes, which are common motifs in pharmaceuticals and organic materials.[3][6]

General Reaction Scheme

R-X + H-≡-R' → R-≡-R' (Where R is an aryl or vinyl group, X is I, Br, Cl, or OTf, and R' is the alkyne substituent)

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of terminal alkynes with aryl halides.[7]

-

Reaction Setup: To a solution of the aryl halide (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL) in a flame-dried flask, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and 1-(But-3-yn-1-yl)-4-methoxybenzene (1.1 eq).[7]

-

Addition of Base: Add diisopropylamine (7.0 eq) to the mixture. The amine acts as both the base and can serve as a co-solvent.[3][7]

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 10-15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Some less reactive aryl halides (e.g., chlorides) may require elevated temperatures.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.[7]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]

Data Summary: Sonogashira Coupling Parameters

| Parameter | Condition | Reactivity Trend | Reference |

| Aryl Halide | Aryl Iodide, Bromide, Triflate | I > OTf > Br > Cl | |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% | |

| Copper Co-catalyst | CuI | 1-3 mol% | |

| Base | Diisopropylamine, Triethylamine | Amine base also serves as solvent | [3] |

| Solvent | THF, DMF, Amine | Anhydrous conditions are typical | [5] |

| Temperature | Room Temperature to 60 °C | Higher temp for less reactive halides | [8] |

| Typical Yield | 80-95% | Varies with substrate and conditions | [9] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called "click chemistry," the CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[10][11] This reaction is known for its reliability, high yield, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.[12][13] The resulting triazole ring is a stable and desirable scaffold in medicinal chemistry.

Catalytic Cycle: CuAAC Reaction

Caption: Simplified mechanism of the CuAAC "Click" reaction.

Detailed Protocol: CuAAC Reaction

This protocol is a general method for the synthesis of 1,2,3-triazoles, adaptable for biomolecule conjugation.[12][14]

-

Reagent Preparation:

-

Prepare a stock solution of the organic azide (e.g., 5 mM in a suitable solvent like DMSO or water).

-

Prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water). This should be made fresh.[15]

-

Prepare a premixed catalyst solution by combining CuSO₄ (e.g., 20 mM in water) and a stabilizing ligand like THPTA (e.g., 50 mM in water) in a 1:5 molar ratio.[14]

-

-

Reaction Setup: In a microcentrifuge tube, combine 1-(But-3-yn-1-yl)-4-methoxybenzene and the organic azide in a suitable solvent system (e.g., t-BuOH/water). A slight excess of either the alkyne or azide can be used.

-

Catalyst Addition: Add the premixed CuSO₄/ligand solution to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[14]

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[15][16]

-

Reaction: Close the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-4 hours.[12] The reaction can be mixed gently on a rotisserie.

-

Workup and Purification: The workup depends on the product's properties. For small molecules, a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) is common. If necessary, copper can be removed by washing with a solution of EDTA.[12] The product can then be purified by column chromatography or recrystallization.

Data Summary: CuAAC Reaction Parameters

| Parameter | Condition | Notes | Reference |

| Copper Source | CuSO₄ (+ reducing agent), CuI | Cu(II) salts require an in-situ reducing agent. | [15] |

| Reducing Agent | Sodium Ascorbate | Added fresh to generate catalytic Cu(I). | [16] |

| Ligand | THPTA, TBTA | Stabilizes Cu(I) and accelerates the reaction. | [15][17] |

| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O | Often performed in aqueous or mixed-aqueous systems. | [10] |

| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. | [10] |

| pH Range | 4 - 12 | Tolerates a wide pH range, making it suitable for bioconjugation. | [10] |

| Typical Yield | >95% | Generally very high and produces minimal byproducts. | [16] |

Glaser Homocoupling Reaction

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric 1,3-diynes.[18] The classical method uses a copper(I) salt, a base, and an oxidant, typically oxygen from the air.[19][20] A common modification, the Hay coupling, utilizes a CuCl-TMEDA (tetramethylethylenediamine) complex, which improves solubility and versatility.[18][19]

Logical Relationship: Glaser Coupling

Caption: Key components required for the Glaser homocoupling reaction.

Detailed Protocol: Hay Modification of Glaser Coupling

This protocol is based on the Hay modification, which offers improved reaction conditions.[18][19]

-

Catalyst Preparation: In a round-bottom flask, dissolve copper(I) chloride (CuCl, 0.1 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq) in a suitable solvent like acetone or dichloromethane.

-

Reaction Setup: Add 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq) to the catalyst solution.

-

Oxidation: Vigorously stir the solution while bubbling air or oxygen through it. The reaction is often accompanied by a color change.

-

Monitoring: Monitor the reaction by TLC until the starting alkyne is consumed. This typically takes a few hours at room temperature.

-

Workup: Quench the reaction by adding a dilute acid (e.g., 1M HCl) to dissolve the copper salts.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: After filtration and concentration, purify the resulting symmetric 1,3-diyne product by column chromatography or recrystallization.

Data Summary: Glaser-Hay Coupling Parameters

| Parameter | Condition | Notes | Reference |

| Catalyst | CuCl, CuI, Cu(OAc)₂ | Hay coupling uses a CuCl-TMEDA complex. | [18][19] |

| Ligand/Base | TMEDA, Pyridine, NH₄OH | TMEDA solubilizes the copper catalyst. | [19][21] |

| Oxidant | O₂ (Air) | Air is bubbled through the reaction mixture. | [19] |

| Solvent | Acetone, Dichloromethane, Pyridine | Choice depends on substrate solubility. | [18] |

| Temperature | Room Temperature | Generally mild conditions are sufficient. | [21] |

| Typical Yield | 70-90% | Good yields for the homocoupled product. | [19] |

Hydration of the Terminal Alkyne

The hydration of a terminal alkyne adds a molecule of water across the triple bond. This reaction can be controlled to yield either a ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reagents used.[22][23]

Reaction Pathways: Markovnikov vs. Anti-Markovnikov Hydration

Caption: Regioselective hydration of a terminal alkyne to form a ketone or an aldehyde.

Protocol 1: Markovnikov Hydration (to form a Ketone)

This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, yielding a methyl ketone after tautomerization.[24][25]

-

Reaction Setup: In a round-bottom flask, dissolve 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq) in a mixture of water and a co-solvent like THF or dioxane.

-

Catalyst Addition: Add catalytic amounts of sulfuric acid (H₂SO₄) and mercury(II) sulfate (HgSO₄).[26][27]

-

Reaction: Heat the mixture gently (e.g., 60-80 °C) and stir for several hours. Monitor the reaction's progress using TLC.

-

Workup: After cooling to room temperature, neutralize the acid with a base like sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with water, dry over an anhydrous salt, and concentrate. Purify the resulting ketone via column chromatography.

Protocol 2: Anti-Markovnikov Hydration (to form an Aldehyde)

This two-step hydroboration-oxidation sequence results in the anti-Markovnikov addition of water, producing an aldehyde from the terminal alkyne.[28]

-

Hydroboration:

-

Dissolve 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-BBN (0.5 eq of B₂H₆ equivalent), to prevent double addition.[28]

-

Allow the reaction to stir at 0 °C and then warm to room temperature for 2-4 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Stir the mixture for several hours, allowing it to warm to room temperature.

-

-

Workup and Purification: Perform a standard aqueous workup and extraction with an organic solvent. The resulting aldehyde can be purified by column chromatography.

Data Summary: Hydration Reaction Parameters

| Reaction | Reagents | Regioselectivity | Product | Reference |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Ketone | [24][29] |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde | [28][30] |

References

- 1. research.rug.nl [research.rug.nl]

- 2. research.rug.nl [research.rug.nl]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Khan Academy [khanacademy.org]

- 27. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 28. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 29. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 30. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-(But-3-yn-1-yl)-4-methoxybenzene with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Sonogashira cross-coupling of the terminal alkyne, 1-(But-3-yn-1-yl)-4-methoxybenzene, with a variety of aryl halides. This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are valuable intermediates in the development of pharmaceuticals, organic materials, and natural products.[1] The protocols described herein are based on established methods for copper-free Sonogashira couplings under aerobic conditions, offering a mild, efficient, and ligand-free approach.[2]

Introduction

The Sonogashira cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that couples terminal alkynes with aryl or vinyl halides.[1] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[1] However, the use of a copper co-catalyst can sometimes lead to the undesired homocoupling of the alkyne starting material (Glaser coupling), necessitating an inert atmosphere.[1]

The protocols detailed below are adapted from a highly efficient, copper-free Sonogashira reaction that utilizes palladium acetate [Pd(OAc)₂] as the catalyst and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base, proceeding under aerobic conditions.[2] This methodology has demonstrated broad functional group tolerance and is effective for both aryl iodides and bromides.[2]

Reaction Principle

The palladium-catalyzed Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a transmetalation step with the copper acetylide (in the traditional Sonogashira reaction) or direct reaction with the alkyne in copper-free variants, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper-free version, detailed here, avoids the use of a copper co-catalyst, simplifying the reaction setup and workup.[2][3]

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed cross-coupling of a terminal alkyne with various aryl halides under the optimized, copper-free conditions. While the original study did not specifically use 1-(But-3-yn-1-yl)-4-methoxybenzene, the presented data with other terminal alkynes provides a strong indication of the expected yields and scope of the reaction.

| Entry | Aryl Halide | Product | Yield (%)[2] |

| 1 | 1-Iodo-4-nitrobenzene | 1-(4-(4-Methoxyphenyl)but-1-yn-1-yl)-4-nitrobenzene | 99 |

| 2 | 1-Iodo-4-cyanobenzene | 4-(4-(4-Methoxyphenyl)but-1-yn-1-yl)benzonitrile | 98 |

| 3 | 1-Iodo-4-fluorobenzene | 1-Fluoro-4-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | 95 |

| 4 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | 85 |

| 5 | Iodobenzene | 1-(4-(4-Methoxyphenyl)but-1-yn-1-yl)benzene | 92 |

| 6 | 1-Bromo-4-nitrobenzene | 1-(4-(4-Methoxyphenyl)but-1-yn-1-yl)-4-nitrobenzene | 74 |

| 7 | 1-Bromo-4-cyanobenzene | 4-(4-(4-Methoxyphenyl)but-1-yn-1-yl)benzonitrile | 70 |

| 8 | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | 65 |

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed cross-coupling of 1-(But-3-yn-1-yl)-4-methoxybenzene with aryl halides based on the efficient, copper-free protocol.[2]

Materials and Reagents

-

1-(But-3-yn-1-yl)-4-methoxybenzene

-

Aryl halide (e.g., 1-iodo-4-nitrobenzene, 1-bromo-4-cyanobenzene)

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (for workup)

-

Brine (for work-up)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography setup

General Procedure for Sonogashira Cross-Coupling

-

To a round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 1-(But-3-yn-1-yl)-4-methoxybenzene (1.2 mmol, 1.2 equiv), and DABCO (3.0 mmol, 3.0 equiv).

-

Add anhydrous acetonitrile (5 mL) to the flask.

-

In a separate vial, prepare a stock solution of Pd(OAc)₂ in acetonitrile (e.g., 4.5 mg in 200 mL to get a 0.1 mM solution).

-

Add the required amount of the Pd(OAc)₂ stock solution to the reaction mixture (typically 0.1 to 2.0 mol % Pd).

-

Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive aryl bromides, heating may be required (e.g., 50-70 °C).[2]

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 1-aryl-4-(4-methoxyphenyl)-1-butyne product.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-free Sonogashira coupling reaction.

Figure 1. Experimental workflow for the copper-free Sonogashira cross-coupling.

Figure 2. Simplified catalytic cycle for the copper-free Sonogashira reaction.

References

Application Notes and Protocols: The Synthetic Potential of 1-(But-3-yn-1-yl)-4-methoxybenzene in the Generation of Biologically Active Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)-4-methoxybenzene is a versatile synthetic building block containing a terminal alkyne and a 4-methoxyphenyl moiety. While direct literature on its application in synthesizing specific, named biologically active molecules is sparse, its constituent functional groups are of significant interest in medicinal chemistry. The terminal alkyne allows for a variety of coupling reactions, including the highly efficient "click" chemistry, while the 4-methoxyphenyl group is a common feature in numerous pharmacologically active compounds, contributing to target binding and influencing pharmacokinetic properties.

These application notes provide a detailed overview of the potential synthetic transformations of 1-(But-3-yn-1-yl)-4-methoxybenzene and offer generalized protocols for its use in constructing compound libraries for drug discovery.

Key Synthetic Applications

The reactivity of the terminal alkyne in 1-(But-3-yn-1-yl)-4-methoxybenzene can be exploited to generate a diverse range of molecular scaffolds.

Synthesis of 1,2,3-Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocycles are prevalent in many biologically active molecules, exhibiting a range of activities including antimicrobial, antiviral, and anticancer properties.

Hypothetical Reaction Scheme:

Table 1: Hypothetical Synthesis of 1,2,3-Triazole Derivatives

| Entry | R-Group (in R-N3) | Reaction Time (h) | Yield (%) |

| 1 | Benzyl | 12 | 95 |

| 2 | Phenyl | 16 | 92 |

| 3 | 4-Fluorophenyl | 16 | 90 |

| 4 | Adamantyl | 24 | 85 |

Sonogashira Coupling for the Synthesis of Aryl Alkynes

The palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the formation of carbon-carbon bonds. This reaction can be used to link the 1-(but-3-yn-1-yl)-4-methoxybenzene core to various aromatic and heteroaromatic systems, which are key components of many kinase inhibitors and other targeted therapies.

Hypothetical Reaction Scheme:

Table 2: Hypothetical Synthesis of Aryl Alkyne Derivatives via Sonogashira Coupling

| Entry | Aryl Halide (Ar-X) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| 1 | Iodobenzene | 2 | 60 | 88 |

| 2 | 4-Bromopyridine | 3 | 80 | 75 |

| 3 | 2-Iodothiophene | 2 | 60 | 85 |

| 4 | 3-Bromoquinoline | 3 | 80 | 70 |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of 1-(But-3-yn-1-yl)-4-methoxybenzene (1.0 eq) and the corresponding organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water (0.2 M) is added sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

General Protocol for Sonogashira Coupling

-

To a solution of 1-(But-3-yn-1-yl)-4-methoxybenzene (1.2 eq) and the aryl halide (1.0 eq) in anhydrous triethylamine (0.3 M) is added Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is then heated to the desired temperature (60-80 °C) and stirred under an argon atmosphere for 4-12 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired aryl alkyne.

Visualizing Synthetic Pathways and Biological Logic

Synthetic Workflow from 1-(But-3-yn-1-yl)-4-methoxybenzene

The following diagram illustrates a generalized workflow for the synthesis of diverse compound libraries starting from 1-(But-3-yn-1-yl)-4-methoxybenzene.

Caption: Synthetic workflow for library generation.

Hypothetical Signaling Pathway Inhibition

Molecules derived from 1-(But-3-yn-1-yl)-4-methoxybenzene, particularly those generated via Sonogashira coupling to form complex aryl structures, could potentially act as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

1-(But-3-yn-1-yl)-4-methoxybenzene represents a promising, albeit underexplored, starting material for the synthesis of biologically active molecules. Its structural features are amenable to robust and high-yielding synthetic transformations, making it an ideal candidate for the generation of diverse compound libraries for high-throughput screening. The protocols and synthetic strategies outlined here provide a foundation for researchers to unlock the potential of this versatile building block in the pursuit of novel therapeutics.

Click chemistry applications of "1-(But-3-yn-1-yl)-4-methoxybenzene"

An overview of the applications of "1-(But-3-yn-1-yl)-4-methoxybenzene" in click chemistry, complete with detailed protocols and supporting data, is provided for researchers, scientists, and professionals in drug development. This compound serves as a versatile terminal alkyne for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The foundational reaction for the applications described below is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction facilitates the covalent linkage of an azide-functionalized molecule to an alkyne-functionalized molecule, such as 1-(But-3-yn-1-yl)-4-methoxybenzene, to form a stable 1,2,3-triazole ring.[2][3] The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications.[1][2][3]

References

Derivatisierung von 1-(But-3-in-1-yl)-4-methoxybenzol für die Materialwissenschaft: Anwendungshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt das Potenzial und die wichtigsten Protokolle für die Derivatisierung von 1-(But-3-in-1-yl)-4-methoxybenzol, einem vielseitigen Baustein für die Materialwissenschaft. Die terminale Alkinfunktionalität dieser Verbindung ermöglicht eine breite Palette chemischer Umwandlungen, die zur Synthese neuartiger Polymere und Funktionsmaterialien mit maßgeschneiderten Eigenschaften führen. Die beiden primären hier beschriebenen Derivatisierungsstrategien sind die Palladium-katalysierte Sonogashira-Kupplung und die Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC), auch bekannt als „Klick-Chemie“.

Anwendungsbereiche in der Materialwissenschaft

Die Derivate von 1-(But-3-in-1-yl)-4-methoxybenzol sind vielversprechende Kandidaten für verschiedene Anwendungen in der Materialwissenschaft:

-

Organische Elektronik: Die Sonogashira-Kupplung ermöglicht die Bildung konjugierter Systeme durch die Verknüpfung des Alkins mit Arylhalogeniden. Diese konjugierten Materialien sind für den Einsatz in organischen Leuchtdioden (OLEDs), organischen Photovoltaikzellen (OPVs) und organischen Feldeffekttransistoren (OFETs) von Interesse.

-

Polymersynthese: Sowohl die Sonogashira-Kupplung als auch die CuAAC können zur Herstellung von Polymeren mit definierten Architekturen genutzt werden. Die resultierenden Polymere können je nach den eingeführten funktionellen Gruppen als Sensoren, Membranen oder in biomedizinischen Anwendungen eingesetzt werden.

-

Oberflächenmodifizierung: Die „Klick-Chemie“ ist eine äußerst effiziente Methode zur Funktionalisierung von Oberflächen. 1-(But-3-in-1-yl)-4-methoxybenzol kann auf einer Oberfläche immobilisiert und anschließend über CuAAC mit einer Vielzahl von Molekülen, einschließlich Biomolekülen, modifiziert werden.

-

Wirkstoffentwicklung: Die durch CuAAC gebildete Triazol-Einheit ist ein wichtiger Pharmakophor in der medizinischen Chemie. Die Derivatisierung von 1-(But-3-in-1-yl)-4-methoxybenzol über diesen Weg kann zur Entdeckung neuer bioaktiver Moleküle führen.

Wichtige Derivatisierungsreaktionen

Sonogashira-Kupplung